molecular formula C20H18ClNO4S B226577 (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Cat. No. B226577
M. Wt: 403.9 g/mol
InChI Key: OHKWUMRDWBXIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to have significant immunomodulatory and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including TNF-α and NF-κB, which are involved in the regulation of immune and inflammatory responses. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-8.
Biochemical and Physiological Effects:
(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione has been found to have significant biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione for lab experiments is its potent anti-tumor activity and immunomodulatory properties. This makes it a promising candidate for the development of new cancer therapies and treatments for autoimmune and inflammatory disorders. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in some experiments.

Future Directions

There are many future directions for the research and development of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione. One potential direction is the development of new cancer therapies that use this compound as a key component. Another potential direction is the investigation of the immunomodulatory and anti-inflammatory properties of this compound for the treatment of autoimmune and inflammatory disorders. Additionally, the development of new synthesis methods and modifications to the chemical structure of this compound could lead to the development of more potent and effective drugs.

Synthesis Methods

The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a Lewis acid catalyst to form the desired compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione has been found to have significant potential in various scientific research applications. One of the most promising applications of this compound is in the treatment of cancer. It has been reported to have potent anti-tumor activity in various cancer cell lines, including multiple myeloma, leukemia, and prostate cancer. This compound has also been found to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.

properties

Product Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Molecular Formula

C20H18ClNO4S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H18ClNO4S/c21-13-7-5-12(6-8-13)17-16(18(23)15-4-2-10-27-15)19(24)20(25)22(17)11-14-3-1-9-26-14/h2,4-8,10,14,17,24H,1,3,9,11H2

InChI Key

OHKWUMRDWBXIFC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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